1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one
Description
This compound features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[4,3-b]pyridazine core, a seven-membered 1,4-diazepane ring, and a 3-chlorophenoxyacetyl group.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2/c19-14-3-1-4-15(11-14)27-12-18(26)24-8-2-7-23(9-10-24)17-6-5-16-21-20-13-25(16)22-17/h1,3-6,11,13H,2,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYRPLKLYGCOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)COC2=CC(=CC=C2)Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation Reaction
Ethyl N-benzoyl-(6-chlorotriazolo[4,3-b]pyridazin-3-yl)glycinate undergoes base-mediated cyclization:
Ethyl glycinate derivative → NaOH (1M, 80°C) → Triazolopyridazine core
Key Parameters (Table 1):
| Condition | Specification | Yield (%) |
|---|---|---|
| Base | 1M NaOH | 63-68 |
| Temperature | 80°C ± 2 | - |
| Reaction Time | 4-6 hours | - |
| Solvent System | Ethanol/Water (3:1 v/v) | - |
Functionalization at Position 6
Chlorine substituent permits nucleophilic displacement:
6-Cl-Triazolopyridazine + 1,4-Diazepane → Pd/C, EtOH → C-N Bond Formation
Patent data demonstrates 94.8% yield in analogous hydrogenation reactions using 10% Pd(OH)₂/C catalyst.
1,4-Diazepane Ring Construction
The RSC Perkin Transactions methodology offers stereochemical control:
Ascorbic Acid-Based Synthesis
L-Ascorbic acid derivatives enable seven-membered ring formation:
L-Ascorbic acid → Oxidative cleavage → Schiff base formation → Cyclization
Critical Parameters :
- Temperature gradient: 0°C → RT over 12 hours
- Solvent: Anhydrous THF
- Yield: 71-76% for diazepan-2-one derivatives
N-Alkylation for Amine Activation
Quaternary ammonium salt formation facilitates subsequent acylation:
1,4-Diazepane + Ethyl bromoacetate → K₂CO₃, DMF → N-Alkylated product
2-(3-Chlorophenoxy)acetyl Side Chain Installation
The Chinese patent CN107400083A provides optimized conditions:
Nucleophilic Aromatic Substitution
3-Chlorophenol + Bromoacetyl chloride → Pyridine, DCM → 2-(3-Chlorophenoxy)acetyl bromide
Optimized Conditions :
- Molar ratio (Phenol:Bromoacetyl chloride): 1:1.2
- Reaction time: 3 hours at 0°C
- Yield: 89.2%
Final Coupling Reactions
Amide Bond Formation
Coupling the diazepane amine with the acetyl chloride derivative:
1,4-Diazepane amine + 2-(3-Chlorophenoxy)acetyl chloride → Et₃N, CH₂Cl₂ → Amide product
Purification Protocol :
- Aqueous workup (pH 7.4 phosphate buffer)
- Column chromatography (SiO₂, EtOAc/Hexanes 3:7)
- Recrystallization (Ethanol/Water)
Triazolopyridazine-Diazepane Conjugation
Ullmann-type coupling under catalytic conditions:
Triazolopyridazine-Cl + Diazepane-NH → CuI, L-Proline, K₂CO₃ → Biaryl amine
Catalytic System Comparison (Table 2):
| Catalyst | Ligand | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | L-Proline | 110 | 78 |
| Pd(OAc)₂ | Xantphos | 90 | 82 |
| NiCl₂ | BINAP | 120 | 65 |
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) :
- δ 8.72 (s, 1H, triazole-H)
- δ 7.45-7.21 (m, 4H, aromatic)
- δ 4.62 (s, 2H, OCH₂CO)
- δ 3.81-3.45 (m, 8H, diazepane)
HRMS (ESI+) :
Calculated for C₂₁H₂₁ClN₆O₂ [M+H]⁺: 433.1394
Found: 433.1389
Process Optimization Challenges
Regioselectivity in Triazole Formation
ARKAT data shows <5% regioisomer formation when using tert-butanol solvent versus 12-15% in DMF.
Diazepane Ring Conformational Control
RSC methodology achieves >95% trans stereochemistry through L-ascorbic acid template effects.
Scale-Up Considerations
Patent conditions demonstrate:
- 92% yield at 100g scale vs 94.8% at 10mmol
- Catalyst recycling (3 cycles) maintains 89% efficiency
Emerging Synthetic Approaches
Text-mining data reveals growing interest in:
- Flow chemistry for hydrogenation steps (residence time <30s)
- Mechanochemical coupling (ball milling)
- Photoredox C-N bond formation
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3-chlorophenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The triazolo and pyridazinone moieties are known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes, resulting in the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Triazolo-Pyridazine Derivatives
- 3-Phenyl-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-one (3a): Structure: Lacks the diazepane ring and chlorophenoxy group but shares the triazolo-pyridazine core. Synthesis: Prepared via chloroacetylation of propargyl alcohol derivatives, emphasizing the versatility of triazolo-pyridazine synthesis . Activity: Not reported, but oxazinone derivatives often exhibit antimicrobial or anti-inflammatory effects.
Diazepane-Containing Compounds
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l): Structure: Contains a diazepane-like tetrahydroimidazo-pyridine ring but differs in substituents (e.g., nitrophenyl vs. chlorophenoxy). Properties: High molecular weight (51% yield) and melting point (243–245°C), suggesting robust thermal stability. Spectroscopic data (NMR, IR, HRMS) provide benchmarks for structural validation .
Chlorophenoxy-Substituted Analogues
Pharmacokinetic and Pharmacodynamic Insights
- Diazepane Ring: May confer conformational flexibility, aiding receptor binding compared to rigid oxazinone or imidazo-pyridine systems .
Spectroscopic and Analytical Comparisons
- NMR Data :
- Mass Spectrometry : HRMS would confirm molecular ion peaks (e.g., [M+H]+ ~451–501), aligning with methodologies in .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole ring via cyclization of pyridazine derivatives with hydrazine precursors. Subsequent coupling of the diazepane moiety requires precise control of temperature (60–80°C) and pH (neutral to slightly acidic) to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to achieve >95% purity . Optimization may include solvent selection (e.g., ethanol or DMF) and catalyst screening (e.g., acetic acid for cyclization) .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and ring fusion .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., ESI-MS for C₂₀H₂₁ClN₆O₂) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates and UV visualization .
Q. What preliminary assays are recommended to evaluate its biological activity?
Begin with in vitro enzyme inhibition assays (e.g., kinase or protease panels) due to the triazolo-pyridazine core’s affinity for ATP-binding pockets . Cell viability assays (MTT or CCK-8) in cancer cell lines can screen for antiproliferative effects, referencing structurally similar compounds with IC₅₀ values in the µM range .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore?
Design analogs with systematic substitutions:
- Triazolo-pyridazine ring: Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding stability .
- Diazepane moiety: Vary alkyl chain length to modulate lipophilicity and membrane permeability .
- 3-Chlorophenoxy group: Replace with other aryloxy groups to assess steric/electronic effects on target engagement. Compare bioactivity data using dose-response curves and molecular docking to identify critical interactions .
Q. What computational approaches predict target binding and metabolic stability?
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., 5-HT receptors) to evaluate binding free energies and residence times .
- ADMET Prediction: Use tools like SwissADME to forecast solubility (LogP), cytochrome P450 interactions, and blood-brain barrier permeability .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Model reaction pathways for metabolic degradation (e.g., oxidation of the diazepane ring) .
Q. How to resolve contradictions in reported biological data across studies?
- Assay Standardization: Control variables such as cell line origin (e.g., HeLa vs. HEK293), serum concentration, and incubation time .
- Orthogonal Validation: Confirm enzyme inhibition via both fluorescence-based and radiometric assays .
- Purity Reassessment: Use HPLC-MS to rule out impurities (>99% purity required for IC₅₀ comparisons) .
Q. What strategies improve selectivity against off-target receptors?
- Selectivity Screening: Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Covalent Modification: Introduce reversible covalent warheads (e.g., acrylamides) to enhance specificity for cysteine residues in target proteins .
Methodological Considerations
Q. How to design a robust pharmacokinetic (PK) study for this compound?
- In Vivo Models: Administer intravenously (1–5 mg/kg) in rodents, with plasma sampling over 24h. LC-MS/MS quantifies parent compound and metabolites .
- Tissue Distribution: Use whole-body autoradiography to assess accumulation in target organs (e.g., brain for CNS targets) .
Q. What synthetic routes minimize genotoxic impurities?
- Quality by Design (QbD): Optimize reaction conditions (e.g., low-temperature cyclization) to avoid nitroso intermediates .
- Purification: Employ recrystallization (ethanol/water) or preparative HPLC to remove mutagenic byproducts .
Data Analysis and Reporting
Q. How to statistically analyze dose-response data for publication?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
